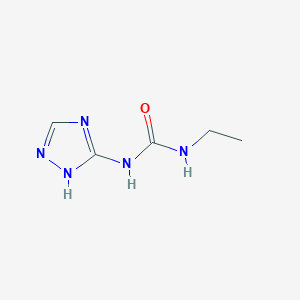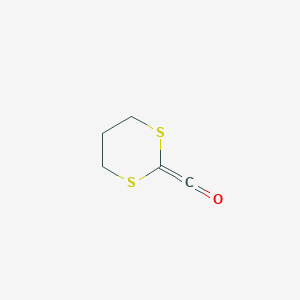
Methanone, 1,3-dithian-2-ylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, 1,3-dithian-2-ylidene- is a chemical compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis as protective groups for carbonyl compounds. The structure of Methanone, 1,3-dithian-2-ylidene- consists of a dithiane ring with a methanone group attached to it.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanone, 1,3-dithian-2-ylidene- can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the dithiane derivative . For example, the reaction of benzaldehyde with 1,3-propanedithiol in the presence of hydrogen chloride gas in chloroform can yield 2-phenyl-1,3-dithiane .
Industrial Production Methods
Industrial production methods for Methanone, 1,3-dithian-2-ylidene- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), can enhance the yield and selectivity of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, 1,3-dithian-2-ylidene- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Common reagents used in the reactions of Methanone, 1,3-dithian-2-ylidene- include:
Oxidizing agents: KMnO₄, OsO₄, chromium trioxide (CrO₃).
Reducing agents: LiAlH₄, NaBH₄, zinc in hydrochloric acid (Zn/HCl).
Nucleophiles: Organolithium reagents, Grignard reagents, enolates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Methanone, 1,3-dithian-2-ylidene- has several scientific research applications, including:
Organic Synthesis: It is used as a protective group for carbonyl compounds, allowing for selective reactions at other functional groups.
Medicinal Chemistry: Dithiane derivatives have been explored for their potential therapeutic properties.
Material Science: It is used in the synthesis of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of Methanone, 1,3-dithian-2-ylidene- involves its ability to act as a masked acyl anion equivalent. This allows it to participate in various nucleophilic addition and substitution reactions. The dithiane ring can stabilize negative charges, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiolane: Similar to dithiane but with a five-membered ring.
1,3-Dithiane: The parent compound with similar reactivity.
Uniqueness
Methanone, 1,3-dithian-2-ylidene- is unique due to its specific structure, which allows for selective protection and deprotection of carbonyl compounds. Its stability and reactivity make it a valuable tool in synthetic organic chemistry .
Eigenschaften
CAS-Nummer |
54235-70-0 |
|---|---|
Molekularformel |
C5H6OS2 |
Molekulargewicht |
146.2 g/mol |
InChI |
InChI=1S/C5H6OS2/c6-4-5-7-2-1-3-8-5/h1-3H2 |
InChI-Schlüssel |
JJDZTZCXIPRHKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=C=O)SC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


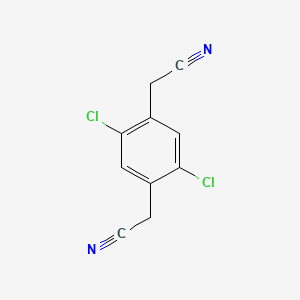

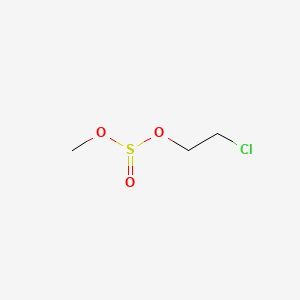
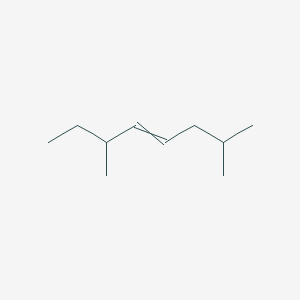
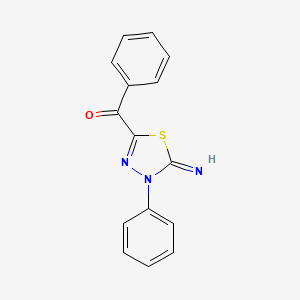
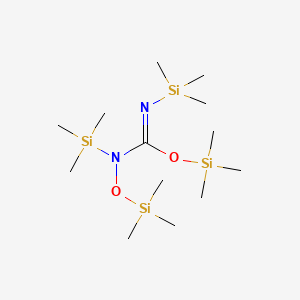
![2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14636307.png)
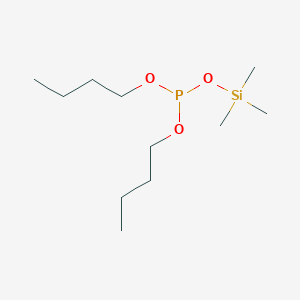

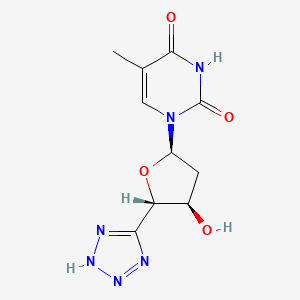
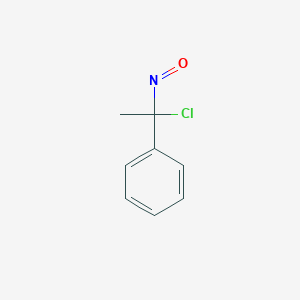
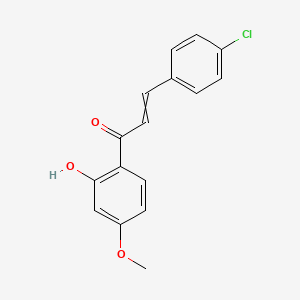
![Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14636328.png)
